molecular formula C9H19NO2 B2787984 4-(3-Methoxypropoxy)piperidine CAS No. 79025-24-4

4-(3-Methoxypropoxy)piperidine

Cat. No. B2787984
M. Wt: 173.256
InChI Key: ITYSLFBEYUSSLQ-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

A solution of N-acetyl-4-hydroxypiperidine (30.5 g.) in dimethylformamide (200 ml.) is added dropwise to a stirred suspension of sodium hydride (11.26 g., 50% dispersion in mineral oil) in dimethylformamide (300 ml.) under an atmosphere of nitrogen. The reaction temperature is kept below 30° C. by external cooling and, after the addition is complete, stirring is continued for a further 11/4 hours. A solution of 1-bromo-3-methoxypropane (35.2 g.) in dimethylformamide (100 ml.) is then added dropwise with external cooling, and the resulting clear solution is stirred at room temperature overnight. The reaction mixture is then evaporated in vacuo, the residue partitioned between water and chloroform, the organic extracts dried (Na2SO4) and evaporated to leave a crude residue. The above aqueous phase is saturated with sodium chloride, further extracted with chloroform, and the organic phase is dried (Na2SO4), and evaporated to leave a further residue. This residue is combined with the original residue and heated on a steam bath overnight with hydrochloric acid (243 ml., 2N). The reaction mixture is extracted with chloroform to remove the residual mineral oil, the aqueous phase concentrated, basified with sodium hydroxide (pH 12), then reextracted with chloroform. The organic extracts are washed with brine, dried (Na2SO4) and evaporated to afford the desired product.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
11.26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
243 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1)(=O)C.[H-].[Na+].Br[CH2:14][CH2:15][CH2:16][O:17][CH3:18].[Cl-].[Na+].Cl>CN(C)C=O>[CH3:18][O:17][CH2:16][CH2:15][CH2:14][O:10][CH:7]1[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)O
Name
Quantity
11.26 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
35.2 g
Type
reactant
Smiles
BrCCCOC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
243 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
by external cooling
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the resulting clear solution is stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a crude residue
EXTRACTION
Type
EXTRACTION
Details
further extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a further residue
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
to remove the residual mineral oil
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous phase concentrated
WASH
Type
WASH
Details
The organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COCCCOC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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